MAO-A versus MAO-B Enzyme Inhibition Selectivity Profile
The target compound exhibits a marked selectivity for MAO-B over MAO-A, despite being structurally classified within a promiscuous sulfonyl-quinoline family. Its inhibition of MAO-A is negligible (IC50 > 100,000 nM), whereas it inhibits MAO-B with a modest IC50 of 1,130 nM [1]. This selectivity profile distinguishes it from other quinoline sulfonamides that may act as dual MAO/ChE inhibitors [2]. The high MAO-A IC50 also acts as a built-in selectivity counter-screen for neuroscience applications.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 1,130 nM; IC50 (MAO-A) > 100,000 nM |
| Comparator Or Baseline | Class-level baseline for quinoline sulfonamides: often equipotent dual MAO-A/B inhibitors; e.g., certain quinoline sulfonamides exhibit MAO-A IC50 < 10 µM. |
| Quantified Difference | Selectivity ratio (MAO-A/MAO-B) > 88.5-fold |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine conversion to 4-hydroxyquinoline, fluorescence assay, 20 min incubation [1]. |
Why This Matters
The high selectivity ratio is a critical parameter for procuring an MAO-B tool compound, minimizing off-target serotonergic (MAO-A) side effects in neurological studies.
- [1] BindingDB. Entry BDBM50401981 (CHEMBL1575961). 2013. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981. View Source
- [2] CureHunter. Quinoline-sulfonamides as multi-targeting neurotherapeutics for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. 2023. Available at: https://www.curehunter.com/. View Source
